![molecular formula C8H5BF3NO2 B1463864 4-Cyano-3-(trifluoromethyl)phenylboronic acid CAS No. 915299-32-0](/img/structure/B1463864.png)
4-Cyano-3-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Cyano-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biomaterial or organic compound in life science research . It has an empirical formula of C8H5BF3NO2 and a molecular weight of 214.94 .
Synthesis Analysis
The synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic acid can be achieved through various methods. One such method involves the use of 4-Aminobenzotrifluoride and Bis(pinacolato)diboron . It can also be used in Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 4-Cyano-3-(trifluoromethyl)phenylboronic acid can be represented by the SMILES string OB(C1=CC=C(C(F)(F)F)C=C1C#N)O . The InChI code is 1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H .Chemical Reactions Analysis
4-Cyano-3-(trifluoromethyl)phenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in site-selective Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical form of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is solid . It has a molecular weight of 214.94 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used widely in organic synthesis for creating carbon-carbon bonds between two different types of organoboron compounds and organic halides .
Aerobic Oxidative Cross-Coupling
It’s also involved in aerobic oxidative cross-coupling reactions . These reactions are a type of cross-coupling reaction that occur in the presence of oxygen, and are used to form biaryl compounds .
Microwave-Assisted Petasis Reactions
The compound is used in microwave-assisted Petasis reactions . These reactions are a type of multi-component reaction that combines an amine, a boronic acid, and a vinyl or aryl halide to form substituted amines .
Rhodium-Catalyzed Addition Reactions
It’s involved in rhodium-catalyzed addition reactions . These reactions involve the addition of a boronic acid to an aldehyde or imine in the presence of a rhodium catalyst .
Synthesis of Biologically Active Molecules
This compound is used in the synthesis of biologically active molecules . These could include pharmaceuticals or other compounds with biological activity .
Liquid Crystalline Fluorobiphenylcyclohexenes Synthesis
Although not directly related to “4-Cyano-3-(trifluoromethyl)phenylboronic acid”, a similar compound “3-Fluorophenylboronic acid” has been used to make novel liquid crystalline fluorobiphenylcyclohexenes by palladium-catalyzed cross-couplings . It’s plausible that “4-Cyano-3-(trifluoromethyl)phenylboronic acid” could have similar applications.
Synthesis of o-Phenylphenols
Again, a similar compound “3-Fluorophenylboronic acid” has been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . It’s possible that “4-Cyano-3-(trifluoromethyl)phenylboronic acid” could be used in a similar manner.
Future Directions
properties
IUPAC Name |
[4-cyano-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDFMCBPJKZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681547 | |
Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
915299-32-0 | |
Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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